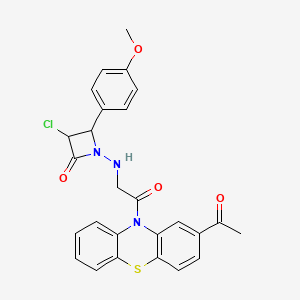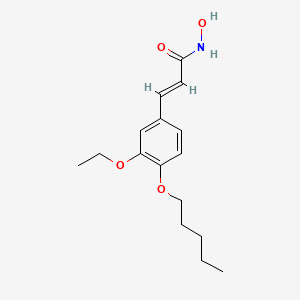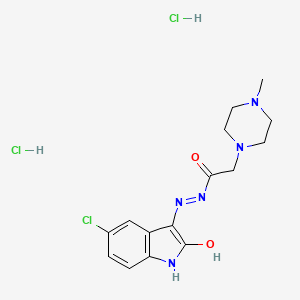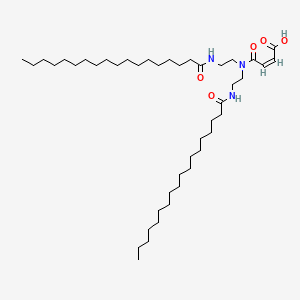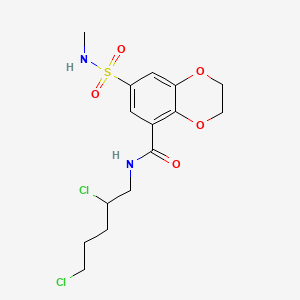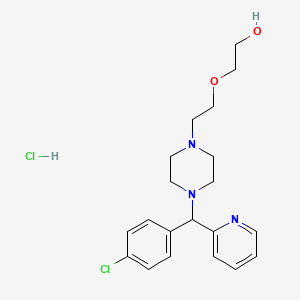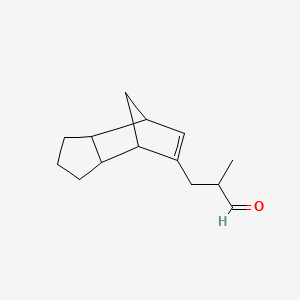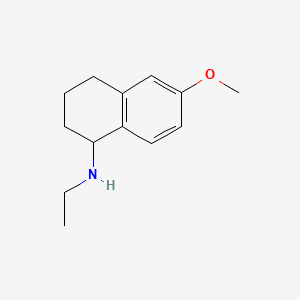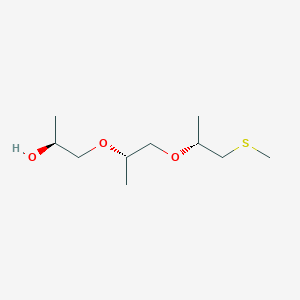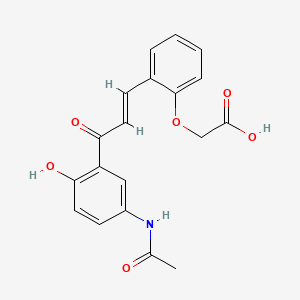
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a hydroxyphenyl group, and a phenoxyacetic acid moiety. Its unique configuration allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid typically involves a multi-step process. One common method starts with the acetylation of 2-hydroxyaniline to form 5-acetylamino-2-hydroxyaniline. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield (E)-3-(5-acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. Finally, the product undergoes an etherification reaction with chloroacetic acid to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenyl moiety can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, the acetylamino group may interact with active sites of enzymes, inhibiting their function and affecting cellular processes.
相似化合物的比较
Similar Compounds
(E)-3-(5-Acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Shares a similar structure but lacks the phenoxyacetic acid moiety.
(E)-2-(3-(5-Acetylamino-2-hydroxyphenyl)-3-oxo-1-propenyl)benzoic acid: Similar structure with a benzoic acid group instead of phenoxyacetic acid.
Uniqueness
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
94071-10-0 |
|---|---|
分子式 |
C19H17NO6 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
2-[2-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6/c1-12(21)20-14-7-9-17(23)15(10-14)16(22)8-6-13-4-2-3-5-18(13)26-11-19(24)25/h2-10,23H,11H2,1H3,(H,20,21)(H,24,25)/b8-6+ |
InChI 键 |
BNGGSJJCUYVTHW-SOFGYWHQSA-N |
手性 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OCC(=O)O |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



